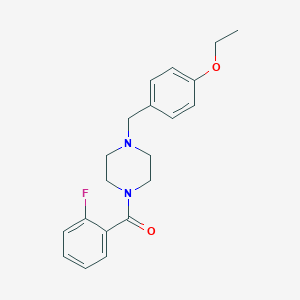
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP is known for its hallucinogenic and stimulant effects, and has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act as a serotonin agonist, meaning that it binds to and activates serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature and metabolism. 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have effects on the immune system, and may have potential as an immunomodulatory agent.
実験室実験の利点と制限
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been used in laboratory experiments to study its effects on the brain and nervous system. One advantage of using 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine in these experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine is a psychoactive drug, meaning that its effects on the brain may not be entirely representative of natural physiological processes.
将来の方向性
There are several potential future directions for research on 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the drug's effects on the immune system, and whether it may have potential as an immunomodulatory agent. Additionally, further research is needed to fully understand the drug's mechanism of action and its effects on the brain and nervous system.
合成法
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with benzoyl chloride and 2,4,5-trimethoxybenzyl chloride. The resulting compound is then purified using chromatography techniques to obtain 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine in its pure form.
科学的研究の応用
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has anti-anxiety and anti-depressant properties, and may be useful in the treatment of certain mental health disorders such as depression and anxiety.
特性
製品名 |
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
phenyl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-14-20(27-3)19(26-2)13-17(18)15-22-9-11-23(12-10-22)21(24)16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3 |
InChIキー |
KCEYKNZEZHBUFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)



![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
